molecular formula C16H11Cl2N3O2 B14129061 N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide CAS No. 1170656-75-3

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide

Cat. No.: B14129061
CAS No.: 1170656-75-3
M. Wt: 348.2 g/mol
InChI Key: ZKAWMXITRSQAAU-UHFFFAOYSA-N
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Description

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a dichlorophenyl group, an oxadiazole ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide typically involves the reaction of 2,4-dichlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with 2-methylbenzoyl chloride under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing chlorine atoms.

Scientific Research Applications

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure contributes to its stability, reactivity, and potential interactions with biological targets, setting it apart from other similar compounds.

Properties

CAS No.

1170656-75-3

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C16H11Cl2N3O2/c1-9-4-2-3-5-11(9)14(22)19-16-21-20-15(23-16)12-7-6-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)

InChI Key

ZKAWMXITRSQAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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